molecular formula C10H9NO2 B1308616 Indole-2-acetic acid CAS No. 32588-36-6

Indole-2-acetic acid

Cat. No.: B1308616
CAS No.: 32588-36-6
M. Wt: 175.18 g/mol
InChI Key: QOPBEBWGSGFROG-UHFFFAOYSA-N
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Description

Indole-2-acetic acid is a naturally occurring compound that belongs to the class of plant hormones known as auxins. It is a derivative of indole, containing a carboxymethyl substituent. This compound plays a crucial role in the regulation of plant growth and development, influencing processes such as cell division, elongation, and differentiation .

Mechanism of Action

Target of Action

Indole-2-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants . It binds with high affinity to multiple receptors, making it a valuable tool for treatment and the development of new useful derivatives .

Mode of Action

IAA enters the cell through auxin-influx carriers and rapidly controls auxin-responsive gene expression by regulating the degradation of Aux/IAA repressor proteins . This interaction with its targets leads to a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes .

Biochemical Pathways

IAA can be produced from tryptophan by tryptophanase in many bacterial species . Various bacterial strains have obtained the ability to transform and degrade indole . The characteristics and pathways for indole degradation have been investigated for a century, and the functional genes for indole aerobic degradation have also been uncovered recently .

Pharmacokinetics

It is known that indole derivatives are fast and nearly completely absorbed . The concentrations of IAA in tumor, plasma, and liver were 306 ± 64, 885 ± 93, and 675 ± 46 μ m, respectively .

Result of Action

IAA plays a significant role in plant growth and development . It stimulates root and fruit formation and activates the plant’s immune system against biotic and abiotic factors harmful to the plant . It has been found to have an effect on plant growth, such as promoting root growth after germination, influencing flowering time, and regulating plant sugar metabolism .

Action Environment

The action of IAA is influenced by environmental factors. For instance, certain bacteria known to beneficially influence plant growth and development can lead to higher IAA production through both tryptophan-dependent and -independent pathways . This suggests that the environment, particularly the presence of certain bacteria, can influence the action, efficacy, and stability of IAA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-2-acetic acid can be synthesized through several methods. One common approach involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures (around 250°C) . Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine as starting materials. Glutamic acid is first converted to the necessary aldehyde via Strecker degradation, followed by the Fischer indole synthesis to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as those from the genus Pseudomonas, are used to convert tryptophan into this compound through enzymatic pathways. This method is favored for its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Indole-2-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Indole-2-acetic acid is unique due to its specific structure and the position of the carboxymethyl group, which influences its interaction with receptors and enzymes. This structural uniqueness allows it to have distinct biological activities compared to other indole derivatives .

Properties

IUPAC Name

2-(1H-indol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBEBWGSGFROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402511
Record name INDOLE-2-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32588-36-6
Record name INDOLE-2-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (346 mg, 8.25 mmol) in water (2 ml) was added to methyl indole-2-acetate (520 mg, 2.75 mmol) (prepared using the method of Capuano et al, Chem. Ber., 1986, 119, 2069) in THF (2 ml) and methanol (6 ml) and the mixture stirred for 1 h. The mixture was concentrated in vacuo, diluted with water (20 ml) and extracted with diethyl ether (2×10 ml). The aqueous layer was carefully acidified to pH 2 with 1M HCl and extracted into dichloromethane (3×20 ml). The extracts were dried (MgSO4) and evaporated in vacuo to give indole-2-acetic acid (350 mg, 72%) as a pink solid.
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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